2-Amino-3-bromo-4,5-dichloropyridine

Catalog No.
S8175220
CAS No.
1232431-02-5
M.F
C5H3BrCl2N2
M. Wt
241.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-bromo-4,5-dichloropyridine

CAS Number

1232431-02-5

Product Name

2-Amino-3-bromo-4,5-dichloropyridine

IUPAC Name

3-bromo-4,5-dichloropyridin-2-amine

Molecular Formula

C5H3BrCl2N2

Molecular Weight

241.90 g/mol

InChI

InChI=1S/C5H3BrCl2N2/c6-3-4(8)2(7)1-10-5(3)9/h1H,(H2,9,10)

InChI Key

MZFWOSBWGZFUNL-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=N1)N)Br)Cl)Cl

Canonical SMILES

C1=C(C(=C(C(=N1)N)Br)Cl)Cl

2-Amino-3-bromo-4,5-dichloropyridine is a heterocyclic aromatic compound characterized by its unique molecular structure, which includes an amino group and multiple halogen substituents on a pyridine ring. The molecular formula is C5H3BrCl2NC_5H_3BrCl_2N, with a molecular weight of approximately 230.90 g/mol. This compound presents significant interest in various fields, particularly in medicinal chemistry and agrochemical applications, due to its potential biological activities and reactivity.

The chemical behavior of 2-Amino-3-bromo-4,5-dichloropyridine is influenced by its halogen substituents, which can participate in nucleophilic substitution reactions. The bromine and chlorine atoms are good leaving groups, allowing for further functionalization of the compound through various synthetic pathways. Common reactions include:

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under basic conditions.
  • Bromination and Chlorination: The compound can undergo additional halogenation reactions to introduce more halogen substituents or modify existing ones.
  • Reduction Reactions: The amino group can be involved in reduction processes to form amines or other derivatives.

Several synthesis methods have been reported for 2-Amino-3-bromo-4,5-dichloropyridine. Common approaches include:

  • Bromination of 2-Amino-4,5-dichloropyridine: This involves treating the precursor with bromine in a suitable solvent to introduce the bromine atom at the 3-position.
  • Nitration followed by Reduction: Starting from 2-Amino-3-nitropyridine derivatives, selective bromination can be performed followed by reduction of the nitro group.
  • Multi-step Synthesis: Utilizing intermediates such as 2-acylaminopyridines, where bromination and chlorination occur sequentially to yield the desired product .

The applications of 2-Amino-3-bromo-4,5-dichloropyridine are primarily found in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agrochemicals: Potential use in developing herbicides or pesticides due to its reactivity and biological activity.
  • Material Science: Exploration as a precursor for functional materials with specific electronic or optical properties.

Research on interaction studies involving 2-Amino-3-bromo-4,5-dichloropyridine focuses on its binding affinity to biological targets. Compounds with similar structures have been studied for their interactions with protein kinases and other enzymes, suggesting that this compound might also exhibit significant interactions that could be exploited for therapeutic purposes . Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 2-Amino-3-bromo-4,5-dichloropyridine. These include:

Compound NameMolecular FormulaKey Features
2-Amino-3-bromo-5-chloropyridineC5H4BrClNC_5H_4BrClNSimilar halogenated pyridine structure
2-Amino-4-chloro-5-bromopyridineC5H4BrClNC_5H_4BrClNDifferent positioning of halogens
2-Amino-3-nitropyridineC5H6N2O2C_5H_6N_2O_2Contains a nitro group instead of halogens
5-Bromo-2-chloro-pyridineC5H4BrClC_5H_4BrClLacks an amino group but retains halogens

Uniqueness: The unique combination of both bromine and chlorine substituents along with an amino group distinguishes 2-Amino-3-bromo-4,5-dichloropyridine from other similar compounds. This specific arrangement may impart unique reactivity patterns and biological activities not observed in other derivatives.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.88567 g/mol

Monoisotopic Mass

239.88567 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

Explore Compound Types